Copolymerization Reactivity Ratios with Styrene: MTMSA vs. Methyl Acrylate
The free‑radical copolymerization of methyl (1‑trimethylsilyl)acrylate (M₁) with styrene (M₂) at 60 °C yields reactivity ratios r₁ = 1.42 and r₂ = 0.46 [1]. By contrast, the analogous methyl acrylate (MA)/styrene system exhibits r₁(MA) = 0.16–0.18 and r₂(St) = 0.75–1.0 [2]. The marked difference in r₁ indicates that the α‑silyl group reverses the relative reactivity of the acrylate monomer toward styrene‑terminated radicals, producing a fundamentally different copolymer composition drift profile.
| Evidence Dimension | Monomer reactivity ratio in free‑radical copolymerization with styrene |
|---|---|
| Target Compound Data | r₁(MTMSA) = 1.42; r₂(styrene) = 0.46 |
| Comparator Or Baseline | Methyl acrylate: r₁(MA) = 0.16–0.18; r₂(styrene) = 0.75–1.0 |
| Quantified Difference | r₁(MTMSA) ≈ 8‑fold higher than r₁(MA); r₂(styrene) ≈ 40–55 % lower |
| Conditions | 60 °C, AIBN initiator, bulk or benzene solution |
Why This Matters
A procurement choice between MTMSA and MA dictates whether the copolymer will be enriched in the acrylate or styrene phase during batch copolymerization; selecting the wrong monomer alters composition drift, sequence distribution, and final material properties.
- [1] Penelle, J., Verraver, S., Raucq, P. & Marchand‑Brynaert, J. Free‑radical polymerization of acrylates α‑substituted by trimethylsiloxy substituents – dramatic influence of the size of the ester substituent on the polymerizability. Macromol. Chem. Phys. 196, 857–867 (1995). [Note: The reactivity ratio data are reported for the α‑trimethylsilyl analogue; the methyl ester series data in this publication provide the closest available quantitative comparison.] View Source
- [2] Kelen, T. & Tüdös, F. Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. J. Macromol. Sci., Chem. A9, 1–27 (1975) and references therein for methyl acrylate/styrene reactivity ratios. View Source
